A Technical Guide to 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic Acid: Structure, Synthesis, and Therapeutic Potential
A Technical Guide to 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic Acid: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid, a derivative of the amino acid phenylalanine. The guide delves into the compound's molecular structure, physicochemical properties, and synthetic methodologies. While specific biological data for this exact compound is limited, this guide explores the known activities of structurally related analogues, such as N-α-tosyl-L-phenylalanine-chloromethyl ketone (TPCK), to infer its potential therapeutic applications, particularly in the context of enzyme inhibition and modulation of signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's potential as a scaffold and building block in medicinal chemistry.
Introduction
Overview of N-Sulfonylated Amino Acids in Medicinal Chemistry
N-sulfonylated amino acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a sulfonyl group onto an amino acid backbone can significantly alter its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. Consequently, N-sulfonylated amino acids and their derivatives have been investigated for their potential as antihypertensive, anti-inflammatory, anticancer, and antimicrobial agents.[1] Their utility also extends to their role as versatile building blocks in the synthesis of more complex bioactive molecules.[2]
Introduction to 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic Acid
2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid, also known as N-Tosyl-DL-phenylalanine, is a synthetic compound derived from the essential amino acid phenylalanine. It features a tosyl (p-toluenesulfonyl) group attached to the amino group of the phenylalanine core. This modification imparts specific chemical characteristics that make it a subject of interest in organic synthesis and drug discovery. The tosyl group can serve as a protecting group in peptide synthesis and can also influence the molecule's biological activity.[3]
Rationale and Scope of the Guide
The primary objective of this guide is to provide an in-depth technical resource on the structure, properties, synthesis, and potential applications of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid. Recognizing the limited publicly available data on the specific biological activities of this compound, this guide will leverage information on closely related analogues to provide a comprehensive perspective on its potential in drug development. This document will detail its chemical and physical characteristics, provide a theoretical framework for its synthesis, and explore its potential as a modulator of biological pathways, thereby serving as a valuable resource for researchers in the field.
Molecular Structure and Physicochemical Properties
2D and 3D Structure Elucidation
The chemical structure of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid is characterized by a central phenylalanine core. The amino group of the phenylalanine is substituted with a 4-methylphenylsulfonyl (tosyl) group. This structure combines the features of an aromatic amino acid with those of a sulfonamide.
Caption: Molecular graph of the title compound.
Spectroscopic Characterization
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¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and tosyl groups, the methine and methylene protons of the phenylalanine backbone, and the methyl protons of the tosyl group. The ¹³C NMR spectrum would similarly display distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.[4]
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Infrared (IR) Spectroscopy: Key IR absorption bands would include those for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group. For the related compound N-acetyl-L-phenylalanine, characteristic sharp bands are observed at 1695 cm⁻¹ and 1552 cm⁻¹.[5]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of the tosyl group, the carboxylic acid group, and cleavage of the amino acid side chain.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₄S | [6] |
| Molecular Weight | 319.38 g/mol | [6] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in polar organic solvents | [3] |
Crystallography
A crystal structure for the exact free acid is not publicly available. However, the crystal structure of a closely related compound, N-(2-(1-phenylvinyl)phenyl)–N-tosylacrylamide, has been reported.[7] In this analogue, the molecule adopts a specific conformation in the solid state, and the crystal packing is influenced by intermolecular interactions such as hydrogen bonding. It is plausible that 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid would also exhibit intermolecular hydrogen bonding involving the carboxylic acid and sulfonamide moieties, leading to the formation of supramolecular structures in the solid state.
Synthesis and Manufacturing
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid can be approached through a straightforward retrosynthetic analysis. The primary disconnection is at the sulfonamide bond, suggesting a reaction between phenylalanine and p-toluenesulfonyl chloride.
Caption: Retrosynthetic analysis of the title compound.
Detailed Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of N-tosylated amino acids, adapted from established methods.[8]
Step 1: N-Tosylation of Phenylalanine
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Dissolution: Dissolve DL-Phenylalanine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with stirring.
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Addition of Tosyl Chloride: Cool the solution in an ice bath and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran) dropwise over 30 minutes, maintaining the temperature below 5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted tosyl chloride.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid.
Characterization of a Related Compound: N-acryloyl-(D/L)-phenylalanine
The synthesis and characterization of related N-acyl phenylalanine derivatives provide a useful reference. For instance, N-acryloyl-(D/L)-phenylalanine has been synthesized and characterized using various spectroscopic techniques, including FT-IR and NMR, confirming the structure of the resulting product.[4]
Applications in Drug Discovery and Chemical Biology
Role as a Scaffold and Building Block
N-sulfonylated amino acids are valuable building blocks in medicinal chemistry due to their favorable physicochemical properties and their ability to be incorporated into larger molecules. The tosyl group can act as a rigid scaffold, orienting substituents in a defined manner to optimize interactions with a biological target. Furthermore, the amino acid portion provides a chiral center and functional groups (carboxylic acid) that can be further modified to create libraries of compounds for screening.[2]
Biological Activity Profile
While specific biological data for 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid is scarce, the activities of its close analogue, N-α-tosyl-L-phenylalanine-chloromethyl ketone (TPCK), provide valuable insights into its potential biological functions.
TPCK has been shown to inhibit the IL-4-induced activation of the STAT6 transcription factor.[9] This inhibition is accompanied by a proteolytic loss of the STAT6 protein. The effect of TPCK is believed to be mediated by its alkylating activity, targeting thiol groups on the STAT6 protein. This suggests that compounds with a similar core structure might be explored for their ability to modulate STAT signaling pathways, which are often dysregulated in inflammatory diseases and cancer.
Caption: TPCK-induced degradation of STAT6.
The structural similarity of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid to substrates of various enzymes, particularly proteases, suggests its potential as an enzyme inhibitor. The tosyl-phenylalanine moiety is a well-known recognition motif for chymotrypsin-like serine proteases. While the title compound lacks the reactive "warhead" of inhibitors like TPCK, it could still act as a competitive inhibitor by binding to the active site of target enzymes.[10]
Structure-Activity Relationships (SAR) of Related N-Sulfonylated Amino Acids
Studies on various N-sulfonyl amino acid amides have revealed key structure-activity relationships. For example, their fungicidal activity against plant pathogens is influenced by the nature of the amino acid and the substituents on the sulfonyl group.[11] These findings underscore the tunability of the biological activity of this class of compounds through synthetic modifications.
Experimental Protocols for Biological Evaluation (based on TPCK as a model)
Cell-Based Assay for STAT6 Inhibition
The following protocol is adapted from studies on TPCK and can be used to assess the potential of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid to modulate STAT6 signaling.[9]
Step-by-step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., a human B-cell line) in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant human IL-4 for 15-30 minutes to induce STAT6 phosphorylation.
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT6 and total STAT6.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on STAT6 phosphorylation.
General Enzyme Inhibition Assay Protocol
This protocol provides a general framework for assessing the enzyme inhibitory activity of the title compound against a target enzyme, such as a serine protease.[10]
Step-by-step Protocol:
-
Reagent Preparation: Prepare a buffer solution, a solution of the target enzyme, and a solution of a chromogenic or fluorogenic substrate.
-
Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
-
Detection: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid is a synthetically accessible compound with a structural motif that suggests potential for biological activity. While direct evidence of its efficacy is limited, the known activities of its analogues, particularly in the inhibition of key signaling molecules and enzymes, highlight promising avenues for future research. Further investigation into its biological targets, mechanism of action, and structure-activity relationships is warranted to fully elucidate its therapeutic potential. Its utility as a versatile building block in the design and synthesis of novel drug candidates remains a significant area of interest for medicinal chemists.
References
-
Behrens, O. K., Doherty, D. G., & Bergmann, M. (n.d.). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Retrieved from [Link]
-
Perez-G, M., Cortes, J. R., Rivas, M. D., Masa, F., & Zamorano, J. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology, 45(15), 3896–3901. [Link]
-
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[8]. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-Tosyl-D-phenylalanine. Retrieved from [Link]
-
Buruiana, E. C., Murariu, M., & Buruiana, T. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Central European Journal of Chemistry, 12(10), 1056–1066. [Link]
-
R Discovery. (2019, June 12). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Retrieved from [Link]
-
Tong, H. (2025, December 21). Crystal structure of N -(2-(1-phenylvinyl)phenyl)– N -tosylacrylamide, C 24 H 21 NO 3 S. Zeitschrift für Kristallographie. New crystal structures. [Link]
-
ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Retrieved from [Link]
-
Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27–34. [Link]
-
CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[8]. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
ChemBK. (2024, April 10). N-Tosyl-L-phenylalanine chloromethyl ketone. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9293–9297. [Link]
-
Arkivoc. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]
-
Schneiderman, M. H., & Culp, L. A. (1975). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Experimental Cell Research, 94(1), 1–11. [Link]
-
Huber, T., & Sakmar, T. P. (2024, November 7). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Tosyl-D-phenylalanine | C16H17NO4S | CID 686492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
